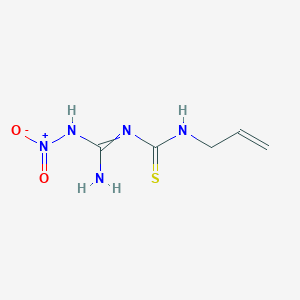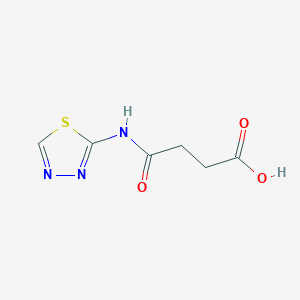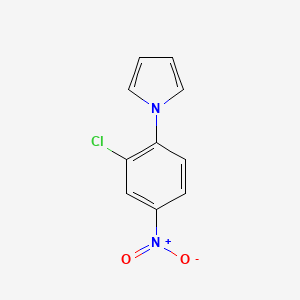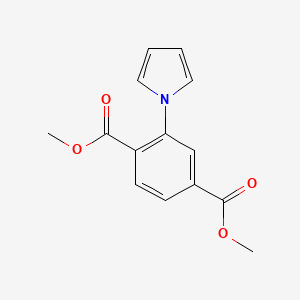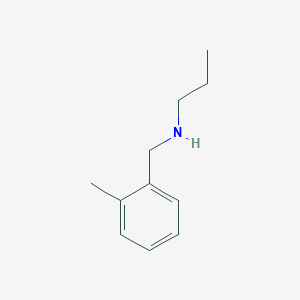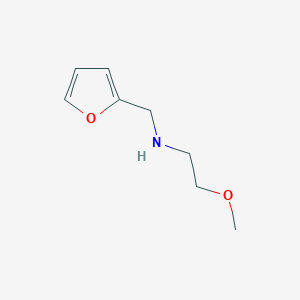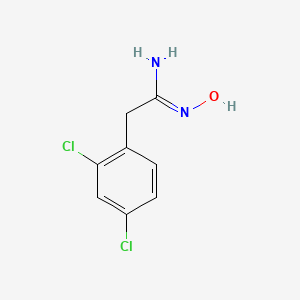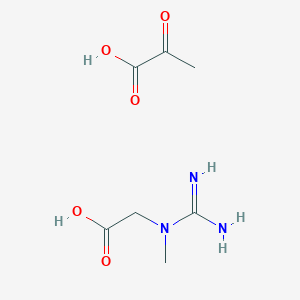
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is an organic compound that belongs to the class of benzodioxanes. This compound is characterized by the presence of a chloro substituent at the 8th position and a methanol group at the 6th position of the benzodioxane ring. Benzodioxanes are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate chlorinating and hydroxylating agentsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)aldehyde or (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)carboxylic acid.
Reduction: (8-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Uniqueness
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJZGZSCQLALN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243684 |
Source


|
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-55-4 |
Source


|
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
